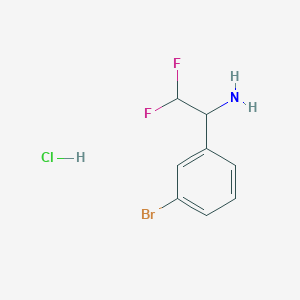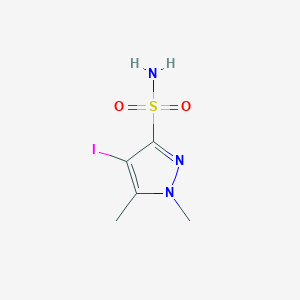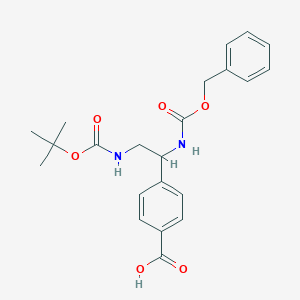
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl (PTCM-HCl) is a novel compound that has recently been discovered and has shown potential in various scientific research applications. PTCM-HCl is a cyclic amine derivative that has been found to have a variety of biochemical and physiological effects. This compound has been used in laboratory experiments to study the effects of various drugs and other compounds on the body.
科学的研究の応用
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl has been used in various scientific research applications. It has been used to study the effects of various drugs and other compounds on the body. Additionally, it has been used to study the effects of various hormones on the body. It has also been used to study the effects of various chemicals on the brain, including neurotransmitters and proteins.
作用機序
The exact mechanism of action of Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl is not yet known. However, it is believed that the compound interacts with various receptors in the body, including G-protein coupled receptors and ion channels. This interaction is thought to modulate the activity of various enzymes and proteins, which in turn affects the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of various enzymes and proteins, including those involved in neurotransmitter and hormone production. Additionally, it has been found to act as an agonist at various G-protein coupled receptors, which can lead to a variety of physiological effects.
実験室実験の利点と制限
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a relatively low toxicity. Additionally, it has a relatively low cost, which makes it attractive for use in laboratory experiments. However, it has several limitations as well. It has a relatively short half-life, which can limit its use in long-term experiments. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to predict the effects of the compound.
将来の方向性
There are several potential future directions for the use of Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl in scientific research. One potential direction is to use the compound to study the effects of various drugs on the body. Additionally, it could be used to study the effects of various hormones on the body. It could also be used to study the effects of various chemicals on the brain, including neurotransmitters and proteins. Additionally, it could be used to study the effects of various chemical compounds on the immune system. Finally, it could be used to study the effects of various chemicals on the cardiovascular system.
合成法
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl is synthesized using a multi-step process. The first step involves the reaction of trimethylsilyl chloride with cyclobutylmethanamine in the presence of a base. This reaction produces the desired product, phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine. The second step involves the addition of hydrochloric acid to the reaction mixture, which results in the formation of this compound.
特性
IUPAC Name |
phenyl-(1-trimethylsilyloxycyclobutyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NOSi.ClH/c1-17(2,3)16-14(10-7-11-14)13(15)12-8-5-4-6-9-12;/h4-6,8-9,13H,7,10-11,15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYRETROSKRVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1(CCC1)C(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)
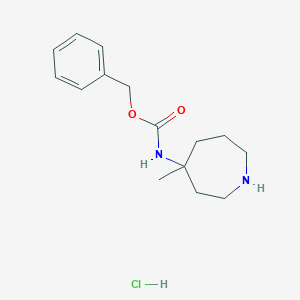
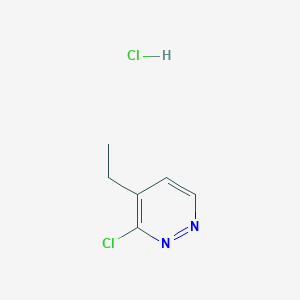
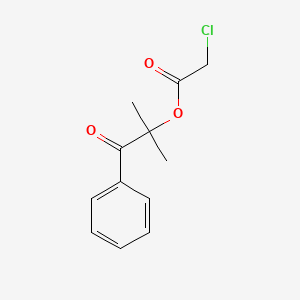


![2-Oxa-6-aza-spiro[3.3]heptane tosylate](/img/structure/B6298691.png)
![Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B6298696.png)
